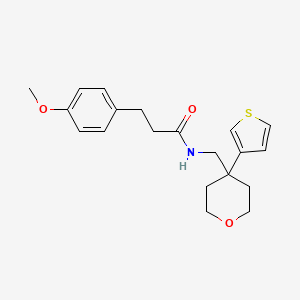

3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Description

This compound is a propanamide derivative featuring a 4-methoxyphenyl group linked to a tetrahydro-2H-pyran core substituted with a thiophen-3-yl moiety. Its structure combines aromatic (methoxyphenyl, thiophene) and heterocyclic (tetrahydropyran) elements, which are common in pharmaceuticals for optimizing solubility, bioavailability, and target binding.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-23-18-5-2-16(3-6-18)4-7-19(22)21-15-20(9-11-24-12-10-20)17-8-13-25-14-17/h2-3,5-6,8,13-14H,4,7,9-12,15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMVNZOCJGMWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Molecular Weight: 305.44 g/mol

- Functional Groups: The presence of a methoxy group, thiophene ring, and tetrahydropyran moiety contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that derivatives of compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity of 3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide has been assessed using the DPPH radical scavenging method. Preliminary findings show that it may exhibit antioxidant capabilities comparable to established antioxidants like ascorbic acid .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. Notably, derivatives containing methoxyphenyl and thiophene groups have demonstrated cytotoxic effects against multiple cancer cell lines, including:

- U-87 (human glioblastoma)

- MDA-MB-231 (triple-negative breast cancer)

In these studies, compounds similar to 3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide showed enhanced cell death rates compared to controls, suggesting a promising avenue for further research in cancer therapeutics .

The mechanisms underlying the biological activities of this compound are thought to involve:

- Reactive Oxygen Species (ROS) Scavenging: The methoxy group may enhance electron donation capabilities, aiding in ROS neutralization.

- Cell Cycle Arrest: Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes: Compounds with similar structures have been shown to inhibit enzymes involved in tumor progression.

Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of various derivatives of propanamides, including those with methoxy and thiophene substituents. The results indicated that certain derivatives exhibited radical scavenging activity significantly higher than ascorbic acid, with IC50 values demonstrating potent antioxidant effects .

Study 2: Anticancer Efficacy

Another investigation focused on the cytotoxic effects of methoxyphenyl derivatives against human cancer cell lines. The results showed that compounds bearing the tetrahydropyran moiety exhibited greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity against specific cancer types .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzamide | Methoxy group; simple amide structure | Antimicrobial |

| 3-Methoxyphenylthiazole | Thiazole ring; phenolic substituents | Anticancer |

| Tetrahydropyran derivatives | Similar cyclic structure; varied substituents | Diverse biological activities |

This table illustrates how structural similarities can lead to diverse biological activities among related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Evidence

Compound 7 : (S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide

- Propanamide backbone: Critical for hydrogen bonding and enzyme inhibition.

- Differences :

- Pyrazole-pyridine core : Introduces rigidity and additional hydrogen-bonding sites.

- 3,4-Dichlorophenyl and methylthioethyl groups : Increase steric bulk and alter electronic properties.

- Synthesis Yield : 64% (as a yellow gum), indicating moderate efficiency .

Example 13 : N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}-3-methyl-tetrahydro-2H-pyran-4-amine

- Shared Features :

- Tetrahydro-2H-pyran core : Provides conformational flexibility.

- Aromatic substituents (phenyl) : Facilitate hydrophobic interactions.

- Differences :

- Cyclopentyl-isopropyl group : Increases steric hindrance.

- 3-Methyltetrahydropyran : Modifies solubility and metabolic stability.

- Molecular Mass : Calculated 411.0, observed 411.1 (high purity) .

Example 14 : N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine

- Shared Features :

- Tetrahydro-2H-pyran and amide linkage : Common in CNS-targeting drugs.

- Differences :

- Piperidine vs. thiophene : Alters electronic profile and binding affinity.

- Hydrogenation of dihydropyridine : Improves stability (post-synthetic modification).

- Molecular Mass : Calculated 399.0, observed 399.2 .

Key Comparative Data

Pharmacological and Physicochemical Insights

- Methoxyphenyl vs. Chlorophenyl : The methoxy group in the target compound likely improves solubility compared to the electron-withdrawing chlorine in Compound 7, which may enhance binding but reduce bioavailability .

- Thiophene vs. Pyridine/Thiomethyl : Thiophene’s sulfur atom may confer distinct metabolic stability and cytochrome P450 interactions compared to pyridine or thiomethyl groups .

- Tetrahydropyran Rigidity : The tetrahydro-2H-pyran ring in all compounds balances flexibility and rigidity, critical for blood-brain barrier penetration in CNS drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.